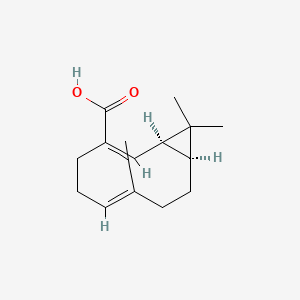

Volvalerenic acid A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Volvalerenic acid A is a natural compound found in Valeriana officinalis . It belongs to the chemical family of sesquiterpenoids . The molecular formula of this compound is C15H22O2 and it has a molecular weight of 234.33 .

Synthesis Analysis

The total synthesis of this compound involves several steps. The shortest approach spans 10 steps and provides this compound in 25% overall yield . This process incorporates a new one-pot reaction, an extremely stereo- and regioselective metal-coordinated Diels–Alder reaction, a hydroxy-directed hydrogenation, and a final Negishi coupling reaction .Molecular Structure Analysis

The structure of this compound was elucidated based on spectroscopic data interpretation . The IUPAC name for this compound is (1R,2Z,6E,10S)-7,11,11-trimethylbicyclo [8.1.0]undeca-2,6-diene-3-carboxylic acid .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a new one-pot reaction, which combines the addition of a Grignard species with an acid-catalyzed isomerization of the intermediate allylic alcohol . Other key reactions include a stereo- and regioselective hydroxy-directed Diels–Alder reaction, a hydroxy-directed hydrogenation, and a final Negishi coupling reaction .科学的研究の応用

Detection and Quantification

Valerenic acid, found in Valeriana officinalis, is a robust compound used as a marker to verify the presence of V. officinalis in herbal medicinal products. It is readily detectable and quantifiable by Gas Chromatography-Mass Spectrometry (GC-MS), distinguishing it from other secondary metabolites in V. officinalis. This characteristic makes it a significant compound in ensuring the authenticity and quality of herbal products (Douglas et al., 2007).

Pharmacological Potential

Valerenic acid is identified as a major active constituent of Valeriana officinalis, with pharmacological effects potentially acting through receptors like GABA A and 5-HT, and through modulation of NF-kappaB. This makes it a promising candidate for further research in the field of pharmacology, especially concerning its central inhibiting effects (Yan Zhiyong, 2010).

Therapeutic Effects and Mechanisms

Studies have highlighted the role of valerenic acid in modulating GABA A receptors, a mechanism contributing to its anxiolytic and sedative properties. This modulation is related to the content of valerenic acid in various extracts, making it a critical component in the therapeutic effects of Valeriana officinalis. Its interaction with the GABA A receptors, especially involving the β2/3 subunits, underlines its potential as a non-sedative anxiolytic and anticonvulsant agent (Hintersteiner et al., 2014).

Antimicrobial Properties

Valerenic acid has been reported to possess antimicrobial effects against various microorganisms like Helicobacter pylori, Staphylococcus aureus, and Candida albicans. These properties, derived from studies on the methanolic extract of V. officinalis, point towards a new therapeutic aspect of valerenic acid in treating infections and enhancing the body's innate immune response (Eftekhari, 2020).

Protective Antioxidant Properties

Valerenic acid exhibits potent antioxidant properties, protecting cells against oxidative stress. This characteristic is particularly relevant in the context of xenobiotic-induced oxidative damage, as seen in studies evaluating the protective role of valerenic acid against the toxic effects of certain fungicides on liver cells. Such findings reinforce the potential of valerenic acid as a nutritional supplement with significant health benefits (Kara et al., 2021).

作用機序

The mechanism of action for Volvalerenic acid A involves the enhancement of inhibitory neurotransmission and the modulation of voltage-gated ion channels . It has been demonstrated to impede neurogenic inflammation through GABA-A receptor-mediated inhibition .

It is soluble in methanol, dichloromethane, and ethyl acetate .

Safety and Hazards

特性

IUPAC Name |

(1R,2Z,6E,10S)-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-10-5-4-6-11(14(16)17)9-13-12(8-7-10)15(13,2)3/h5,9,12-13H,4,6-8H2,1-3H3,(H,16,17)/b10-5+,11-9-/t12-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGNZFMMXLMZRC-DXKAXRHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=CC2C(C2(C)C)CC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC/C(=C/[C@@H]2[C@@H](C2(C)C)CC1)/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2418875.png)

![5-nitro-6-{(E)-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}pyrimidine-2,4-diol](/img/structure/B2418876.png)

![3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2418877.png)

![1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2418879.png)

![N-1,3-benzodioxol-5-yl-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2418881.png)

![5-(4-tert-Butyl-phenyl)-4-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2418884.png)

![2-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2418890.png)

![2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2418892.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2418896.png)

![2-[(1-Ethylpyrazol-4-yl)amino]acetic acid](/img/structure/B2418897.png)